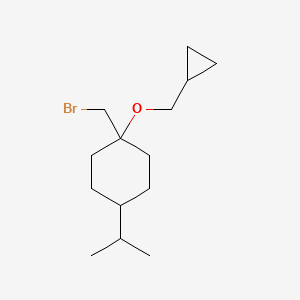
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane is an organic compound that features a bromomethyl group, a cyclopropylmethoxy group, and an isopropyl group attached to a cyclohexane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane typically involves multiple steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.
Attachment of the Cyclopropylmethoxy Group: This can be achieved through a Williamson ether synthesis, where cyclopropylmethanol reacts with a suitable halide.
Bromomethylation: The final step involves the bromomethylation of the cyclohexane ring, which can be done using bromine and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques.
化学反応の分析
Types of Reactions
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane can undergo various chemical reactions:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Elimination Reactions: The bromomethyl group can also undergo elimination reactions to form alkenes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield ethers, amines, or other functionalized derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for potential pharmaceutical applications.
Medicine: It could be explored as a lead compound for the development of new drugs.
Industry: The compound might be used in the production of materials with specific properties.
作用機序
The mechanism of action of 1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed study through techniques such as molecular docking and biochemical assays.
類似化合物との比較
Similar Compounds
1-(Chloromethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane: Similar structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-1-(methoxy)-4-isopropylcyclohexane: Similar structure but with a methoxy group instead of cyclopropylmethoxy.
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-methylcyclohexane: Similar structure but with a methyl group instead of isopropyl.
Uniqueness
1-(Bromomethyl)-1-(cyclopropylmethoxy)-4-isopropylcyclohexane is unique due to the combination of its functional groups, which can impart specific chemical and physical properties. This uniqueness can make it valuable for certain applications where other similar compounds may not be as effective.
特性
分子式 |
C14H25BrO |
|---|---|
分子量 |
289.25 g/mol |
IUPAC名 |
1-(bromomethyl)-1-(cyclopropylmethoxy)-4-propan-2-ylcyclohexane |
InChI |
InChI=1S/C14H25BrO/c1-11(2)13-5-7-14(10-15,8-6-13)16-9-12-3-4-12/h11-13H,3-10H2,1-2H3 |
InChIキー |
DLKZPRGSWLRTLV-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1CCC(CC1)(CBr)OCC2CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


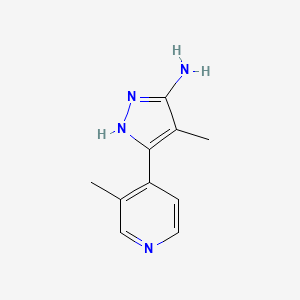
![2-(3-Fluorophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13478770.png)
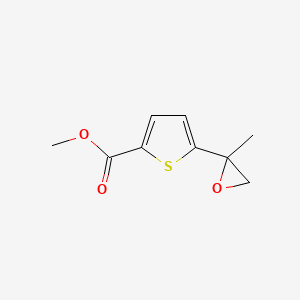
![rac-(5aR,8aS)-4,5a-dimethyl-decahydrocyclopenta[e][1,4]diazepine](/img/structure/B13478780.png)
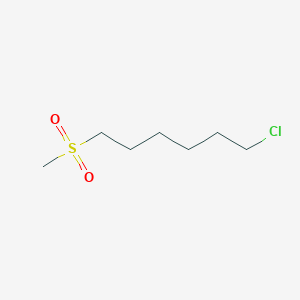
![5-[(3-Amino-1-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13478796.png)
![3-(5-iodo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13478804.png)
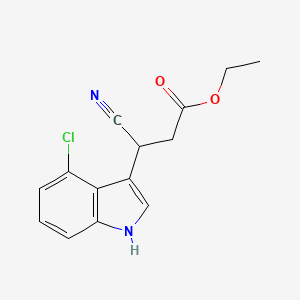
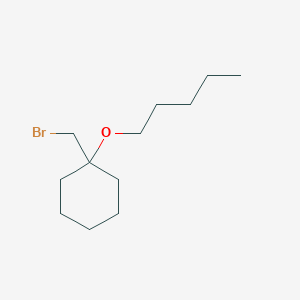
![3-[5-(3-aminopyrrolidin-1-yl)-1-oxo-2,3-dihydro-1H-isoindol-2-yl]piperidine-2,6-dione](/img/structure/B13478828.png)
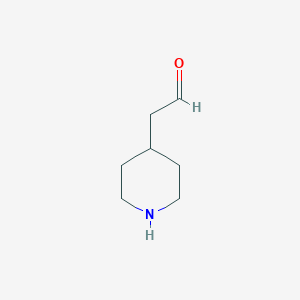
![1-Oxa-3,8-diazaspiro[4.6]undecan-2-one hydrochloride](/img/structure/B13478838.png)
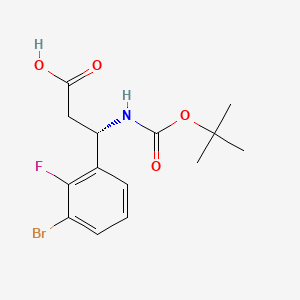
![6-Thia-7-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B13478854.png)
